L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-

Stromelysin Inhibition Matrix Metalloproteinase Structural Biology

Peptide chemists optimizing Boc-SPPS protocols encounter formyl-transfer side reactions that compromise product purity. Cbz-Trp(For)-OH (CAS 70601-16-0) provides a characterized standard to quantify and suppress this migration. • Measurable formyl-transfer rate: ≤1% residues/min on solid support for process QC. • Calibrated 13.3-fold Ki offset (28 µM) vs. Cbz-Trp-OH (2.1 µM) for stromelysin-1 SAR. • Eliminates in-house indole N-formylation, reducing synthetic steps and ensuring batch consistency.

Molecular Formula C20H18N2O5
Molecular Weight 366.4 g/mol
CAS No. 70601-16-0
Cat. No. B12282253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-
CAS70601-16-0
Molecular FormulaC20H18N2O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CN(C3=CC=CC=C32)C=O)C(=O)O
InChIInChI=1S/C20H18N2O5/c23-13-22-11-15(16-8-4-5-9-18(16)22)10-17(19(24)25)21-20(26)27-12-14-6-2-1-3-7-14/h1-9,11,13,17H,10,12H2,(H,21,26)(H,24,25)/t17-/m0/s1
InChIKeyZQOPGWMBWKWWGH-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why L-Tryptophan, 1‑Formyl‑N‑[(phenylmethoxy)carbonyl]- (CAS 70601‑16‑0) Is the Preferred Indole‑Protected Tryptophan Building Block for Research Procurement


L‑Tryptophan, 1‑formyl‑N‑[(phenylmethoxy)carbonyl]- (CAS 70601‑16‑0; synonyms: 1‑formyl‑Cbz‑L‑tryptophan, Z‑Trp(For)‑OH) is a doubly protected L‑tryptophan derivative that combines an N‑terminal benzyloxycarbonyl (Cbz) group with an indole N‑formyl modification. With molecular formula C₂₀H₁₈N₂O₅, an exact mass of 366.121572 g/mol, and a computed XlogP of 3 , this compound sits at the intersection of solid‑phase peptide synthesis (SPPS) utility, metalloproteinase inhibitor profiling, and CCK receptor antagonist pharmacology. Its unique dual‑protection architecture creates a differentiated profile that cannot be replicated by simpler Cbz‑ or Boc‑protected tryptophan analogs [1].

Why Generic Tryptophan Derivatives Cannot Substitute for L-Tryptophan, 1‑Formyl‑N‑[(phenylmethoxy)carbonyl]- (CAS 70601‑16‑0) in Targeted Applications


Generic tryptophan derivatives (e.g., Cbz‑L‑Trp‑OH, CAS 7432‑21‑5; Boc‑L‑Trp‑OH, CAS 13139‑14‑5; or N‑formyl‑DL‑tryptophan, CAS 16108‑03‑5) lack the precise combination of N‑terminal Cbz protection and indole N‑formyl substitution that defines 70601‑16‑0. Removal of the indole formyl group drops the stromelysin‑1 catalytic domain Ki 13.3‑fold relative to the protected compound, while omission of the Cbz group eliminates CCK receptor antagonist functionality entirely [1]. Replacing the Cbz with Boc alters both the potency rank order and the deprotection‑compatibility profile in Boc‑SPPS workflows, where the indole formyl group serves as a base/nucleophile‑labile protecting group with a measurable formyl‑transfer rate of ≤1 % of residues per minute on solid support [2]. Simply substituting racemic N‑formyl‑DL‑tryptophan abolishes the stereochemical preference documented by Ye et al., where the L‑configuration is consistently preferred for stromelysin inhibition [1].

Quantitative Comparator Evidence for L‑Tryptophan, 1‑Formyl‑N‑[(phenylmethoxy)carbonyl]- (CAS 70601‑16‑0): Head‑to‑Head and Cross‑Study Data


1‑Formyl‑Cbz‑L‑tryptophan (Compound 16) Versus Cbz‑L‑Trp‑OH: 13.3‑Fold Reduction in Stromelysin‑1 Catalytic Domain Ki Upon Indole N‑Formyl Modification

In a direct head‑to‑head study using recombinant human stromelysin catalytic domain (SCD), compound 16, identified as 1‑formyl‑Cbz‑L‑tryptophan (CAS 70601‑16‑0), gave IC₅₀ = 34 µM and Ki = 28 µM, representing a 13.6‑fold loss in IC₅₀ and a 13.3‑fold loss in Ki relative to the parent Cbz‑L‑Trp‑OH (compound 1, IC₅₀ = 2.5 µM, Ki = 2.1 µM) [1]. This directly quantifies the molecular consequence of indole nitrogen formylation on SCD binding. By comparison, the Boc‑protected analog Boc‑L‑Trp‑OH (compound 3) showed intermediate potency (IC₅₀ = 10 µM, Ki = 8 µM), 4‑fold weaker than Cbz‑L‑Trp‑OH but still 3.5‑fold more potent than compound 16 [1].

Stromelysin Inhibition Matrix Metalloproteinase Structural Biology

Stereochemical Selectivity: L‑Configuration Retains Measurable SCD Inhibitory Activity, Whereas D‑Configuration Is 2.5‑Fold Weaker

Within the same study, the D‑enantiomer Cbz‑D‑Trp‑OH (compound 2) displayed IC₅₀ = 86 µM and Ki = 71 µM, 34.4‑fold weaker than Cbz‑L‑Trp‑OH and 2.5‑fold weaker than the L‑formyl derivative 70601‑16‑0 (IC₅₀ = 34 µM) [1]. The authors explicitly state that “the L‑configuration is consistently preferred for inhibitory activity” [1]. While the pure D‑enantiomer of 1‑formyl‑Cbz‑tryptophan has not been reported, racemic N‑formyl‑DL‑tryptophan (CAS 16108‑03‑5) lacks both the Cbz group and chiral purity, rendering it unsuitable for any stereochemistry‑dependent application.

Chiral Resolution Metalloproteinase Enantioselectivity

CCK Receptor Antagonist Class‑Level Evidence: Cbz‑Protected Tryptophan Confers Competitive CCK Antagonism; N‑Terminal Protection Is Required

A foundational 1985 study established that N‑carbobenzoxy‑tryptophan (Cbz‑Trp‑OH) is a specific, reversible, competitive CCK receptor antagonist in dispersed guinea‑pig pancreatic acini, and that among N‑acyl tryptophan derivatives tested, Cbz‑tryptophan was the most potent CCK receptor antagonist [1]. Although no direct CCK IC₅₀ for the indole‑formylated derivative 70601‑16‑0 has been reported, class‑level inference indicates that the Cbz moiety is the essential pharmacophore for CCK receptor antagonism, while the indole formyl modification can be used to tune additional properties without eliminating the Cbz‑dependent CCK scaffold. Compounds lacking the Cbz group (e.g., unprotected 1‑formyl‑L‑tryptophan, CAS 74257‑18‑4; or N‑formyl‑DL‑tryptophan, CAS 16108‑03‑5) have no documented CCK antagonist activity and cannot serve as CCK probes.

Cholecystokinin Receptor GPCR Antagonist Pancreatic Pharmacology

Boc‑SPPS Compatibility: Indole N‑Formyl Group Exhibits Base/Nucleophile‑Labile Behavior with Quantified Formyl‑Transfer Rate of ≤1% of Residues per Minute

In Boc‑SPPS, the indole (NIn)‑formyl group on tryptophan serves as a base/nucleophile‑labile protecting group. Azev et al. (2013) demonstrated that Trp(For)‑containing species undergo irreversible intermolecular formyl transfer to free Nα‑amino groups on solid support, with a migration rate roughly estimated at up to 1% of residues per minute [1]. This side reaction is sequence‑dependent, and the authors demonstrated that it can be suppressed to non‑detectable levels using in situ neutralization techniques [1]. The target compound 70601‑16‑0, bearing both Cbz N‑terminal protection and indole formyl protection, allows researchers to experimentally control and study this formyl‑transfer phenomenon—a capability absent in non‑formylated Cbz‑Trp‑OH or Fmoc‑Trp(Boc)‑OH building blocks.

Solid-Phase Peptide Synthesis Formyl Migration Peptide Quality Control

Computed Physicochemical Differentiation: XlogP = 3 and TPSA = 97.6 Ų Distinguish 70601‑16‑0 from Simpler Cbz‑ and Boc‑Protected Analogs

Computed molecular properties identify clear lipophilicity differences: 70601‑16‑0 has XlogP = 3 and topological polar surface area (TPSA) = 97.6 Ų . For comparison, Cbz‑L‑Trp‑OH (C₁₉H₁₈N₂O₄, MW 338.36) has a lower predicted XlogP of approximately 2.4 and TPSA of approximately 95 Ų (data from Chemspider), while Boc‑L‑Trp‑OH (C₁₆H₂₀N₂O₄, MW 304.35) is more hydrophilic with XlogP ≈ 1.9. The higher lipophilicity of 70601‑16‑0 is consistent with the additional formyl carbon, contributing to altered membrane permeability predictions and solubility profiles relative to the indole‑unprotected parent compound.

Lipophilicity Drug‑Likeness ADME Prediction

Highest-Impact Application Scenarios for L‑Tryptophan, 1‑Formyl‑N‑[(phenylmethoxy)carbonyl]- (CAS 70601‑16‑0) Backed by Comparator Evidence


MMP‑3/Stromelysin‑1 SAR Probe: Precisely Attenuated Inhibitory Potency for Indole‑Modification Mapping

Labs conducting matrix metalloproteinase‑3 (stromelysin‑1) inhibitor development can deploy 70601‑16‑0 as the indole‑formylated reference compound. Its Ki of 28 µM, directly compared with Cbz‑L‑Trp‑OH (Ki = 2.1 µM) in the same recombinant SCD assay, provides a calibrated 13.3‑fold potency offset that is traceable to a single indole‑N modification [1]. This enables systematic SAR exploration where additional substituents at the indole nitrogen are evaluated against this quantitatively defined baseline.

CCK Receptor Pharmacology with Built‑In Indole Diversification Capability

Investigators requiring a CCK receptor antagonist scaffold that can be further derivatized at the indole position should select 70601‑16‑0. The Cbz N‑terminal protection is established as the critical pharmacophore for competitive CCK antagonism in pancreatic acinar assays [1], while the indole formyl group offers a tractable handle for subsequent chemical modification. Procurement of 70601‑16‑0 eliminates the need to independently install the indole formyl group onto Cbz‑Trp‑OH, reducing synthetic steps and ensuring batch‑to‑batch consistency.

Boc‑SPPS Method Development and Formyl‑Migration Quality Control Standard

Peptide synthesis laboratories optimizing Boc‑SPPS protocols for tryptophan‑containing sequences can use 70601‑16‑0 as a characterized standard to calibrate and suppress formyl‑transfer side reactions. The published formyl‑migration rate of ≤1% of residues per minute on solid support, and the documented efficacy of in situ neutralization for suppressing this side reaction, give process chemists a quantifiable quality benchmark [1]. This is not achievable with non‑formylated building blocks such as Cbz‑Trp‑OH or Boc‑Trp‑OH.

Property‑Based Compound Library Design Requiring Defined Lipophilicity Intermediates

For medicinal chemistry teams constructing focused tryptophan‑derived libraries, 70601‑16‑0 occupies a defined lipophilicity window (XlogP = 3) between the more polar Cbz‑L‑Trp‑OH (XlogP ≈ 2.4) and fully deprotected tryptophan (XlogP ≈ −1.0) [1]. This intermediate logP value makes it a rational choice for permeability optimization screens where incremental lipophilicity increases are required without sacrificing the Cbz‑mediated CCK pharmacophore or the stereochemical integrity of the L‑tryptophan core.

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